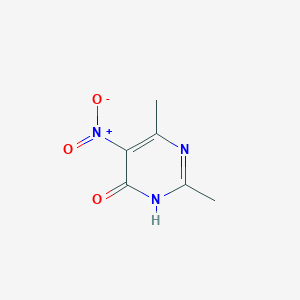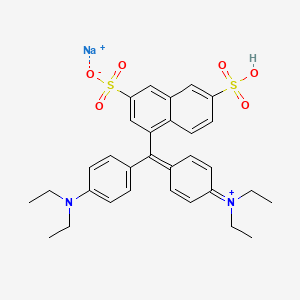
4-((4-(Diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-7-sulfonaphthalene-2-sulfonate,sodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(Diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-7-sulfonaphthalene-2-sulfonate, sodium salt is a synthetic organic compound known for its vibrant blue color. It is commonly referred to as Patent Blue V sodium salt and is widely used as a dye in various applications, including biological staining, food coloring, and medical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-7-sulfonaphthalene-2-sulfonate, sodium salt involves multiple steps. The process typically starts with the reaction of 4-(diethylamino)benzaldehyde with cyclohexa-2,5-dien-1-one under acidic conditions to form the intermediate compound. This intermediate is then reacted with 7-sulfonaphthalene-2-sulfonic acid in the presence of a base to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The reaction mixture is typically purified through crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-((4-(Diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-7-sulfonaphthalene-2-sulfonate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different properties and applications .
Scientific Research Applications
4-((4-(Diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-7-sulfonaphthalene-2-sulfonate, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for visualizing cells and tissues under a microscope.
Medicine: Utilized in diagnostic procedures, such as lymphangiography, to visualize lymphatic vessels.
Industry: Applied as a dye in the textile and food industries.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological staining, it binds to cellular components, allowing for the visualization of cells and tissues. In medical diagnostics, it binds to lymphatic vessels, enabling their visualization under imaging techniques .
Comparison with Similar Compounds
Similar Compounds
Patent Blue V: A closely related compound with similar applications.
Methylene Blue: Another dye used in biological staining and medical diagnostics.
Brilliant Blue FCF: A food dye with similar chemical properties.
Uniqueness
4-((4-(Diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-7-sulfonaphthalene-2-sulfonate, sodium salt is unique due to its specific chemical structure, which imparts distinct color properties and binding affinities. This makes it particularly useful in applications requiring precise staining and visualization .
Properties
Molecular Formula |
C31H34N2NaO6S2+ |
|---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C31H34N2O6S2.Na/c1-5-32(6-2)25-13-9-22(10-14-25)31(23-11-15-26(16-12-23)33(7-3)8-4)30-21-28(41(37,38)39)20-24-19-27(40(34,35)36)17-18-29(24)30;/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1 |
InChI Key |
UWGCNDBLFSEBDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


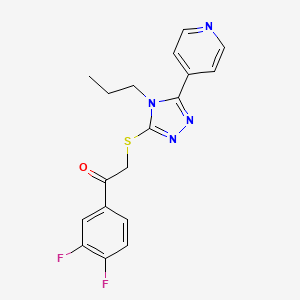
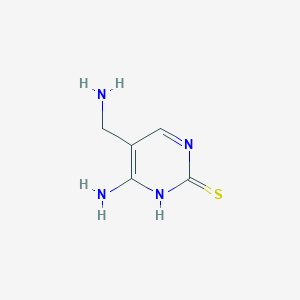

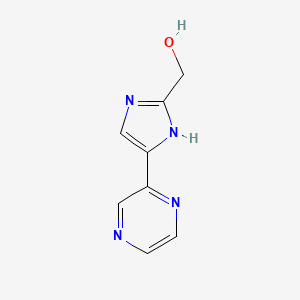

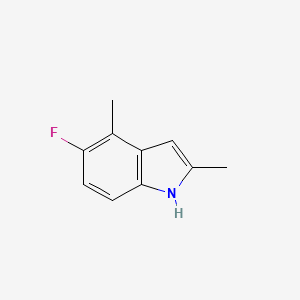
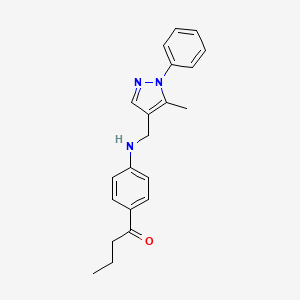

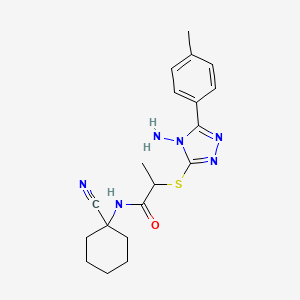
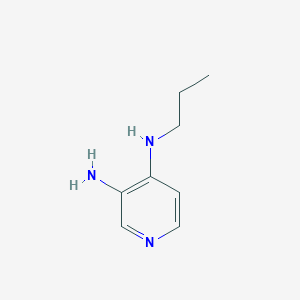
![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)
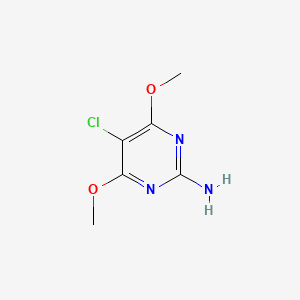
![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)
